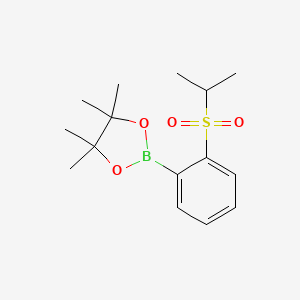
2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(isopropylsulfonyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms are commonly used to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), organic halides (e.g., aryl bromides).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of bioconjugates and probes for biological studies.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role in Suzuki–Miyaura coupling reactions. The compound acts as a nucleophilic partner, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with the organic halide .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-(Isopropylsulfonyl)phenylboronic acid
Uniqueness
What sets 2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from similar compounds is its enhanced reactivity and stability in Suzuki–Miyaura coupling reactions. The presence of the isopropylsulfonyl group increases its solubility and compatibility with various reaction conditions, making it a versatile reagent in organic synthesis .
Biological Activity
2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its unique molecular structure and potential applications in organic synthesis and medicinal chemistry. This compound features a dioxaborolane ring and an isopropylsulfonyl substituent, which contribute to its chemical reactivity and biological activity. The molecular formula is C15H23BO4S with a molecular weight of approximately 310.217 g/mol .
The presence of the boron atom in the dioxaborolane structure allows for various chemical reactions that are valuable in synthesizing complex organic molecules. The sulfonyl group enhances solubility and may influence biological interactions. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C15H23BO4S |
| Molecular Weight | 310.217 g/mol |
| Purity | 98% |
| Physical Form | Solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
The potential biological activities may involve:
- Enzyme Inhibition : Similar boron compounds have been shown to inhibit specific enzymes by binding to active sites or modifying enzyme structure.
- Nucleic Acid Interaction : The compound may interact with DNA or RNA, potentially affecting transcription and translation processes.
- Cell Signaling Modulation : It could influence cellular signaling pathways through protein interactions.
Case Studies and Research Findings
While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:
- Anticancer Activity : Boron compounds have been explored for their ability to target cancer cells selectively. For instance, studies indicate that boron-containing compounds can enhance the efficacy of chemotherapeutic agents .
- Bioconjugation Applications : The unique reactivity of boron allows for bioconjugation strategies in drug development, where the compound can be used to attach therapeutic agents to targeting moieties .
- Synthetic Versatility : The compound's structure allows it to participate in various organic reactions, making it a candidate for synthesizing other biologically active molecules.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related organoboron compounds:
| Compound Name | Key Features |
|---|---|
| 4-Isopropylsulfonylphenylboronic acid pinacol ester | Similar reactivity; used in similar applications |
| 4-Methylsulfinyl-phenylboronic acid pinacol ester | Contains a methylsulfinyl group; potential for different activity |
| 4,4-Dimethyl-2-(isopropanesulfonyl)phenylboronic acid pinacol ester | Variation affects solubility and reactivity |
These comparisons highlight how variations in substituents influence the properties and potential applications of these compounds while emphasizing the unique characteristics of this compound.
Properties
CAS No. |
2304634-87-3 |
|---|---|
Molecular Formula |
C15H23BO4S |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-propan-2-ylsulfonylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO4S/c1-11(2)21(17,18)13-10-8-7-9-12(13)16-19-14(3,4)15(5,6)20-16/h7-11H,1-6H3 |
InChI Key |
LPRASZJJWLDDRP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















